molecular formula C25H23N5O4 B6546653 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1019097-72-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6546653
CAS No.: 1019097-72-3
M. Wt: 457.5 g/mol
InChI Key: NESLMTVLIZAKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.17500423 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates moieties known for their pharmacological properties, particularly the pyrazole and dihydropyrimidine structures, which have been linked to various therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N3O4S2C_{27}H_{25}N_3O_4S^2 with a molecular weight of approximately 519.64 g/mol. The presence of the benzodioxin structure contributes to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives synthesized from substituted enaminones demonstrated antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The activity was assessed using disc diffusion assays, revealing that certain derivatives maintained effectiveness over time against Gram-positive bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A review highlighted that specific pyrazole compounds demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The anti-inflammatory activity was comparable to standard medications like dexamethasone, underscoring the therapeutic potential of these compounds in managing inflammatory conditions.

Anticancer Properties

Compounds similar to this compound have also been evaluated for their anticancer activities. Certain derivatives showed promising results in inhibiting cancer cell proliferation in various cancer models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies

Several studies have focused on the biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin) structures:

  • Antimicrobial Evaluation :
    • Study : A series of novel pyrazole derivatives were synthesized and tested.
    • Findings : Compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative showed higher efficacy than standard antibiotics at specific concentrations .
  • Anti-inflammatory Activity :
    • Study : Evaluation of 3-substituted phenyl-pyrazole derivatives for anti-inflammatory effects.
    • Findings : These compounds inhibited inflammatory markers effectively in animal models, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Studies :
    • Study : Investigation of 1-acetyl-pyrazole derivatives against cancer cell lines.
    • Findings : Certain compounds demonstrated significant cytotoxicity against breast and colon cancer cells through apoptosis induction pathways .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeEfficacy LevelReference
AntimicrobialPyrazole DerivativesHigh
Anti-inflammatoryPyrazole DerivativesComparable to Dexamethasone
AnticancerDihydropyrimidine DerivativesSignificant Cytotoxicity

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-16-12-17(2)30(28-16)25-27-20(18-6-4-3-5-7-18)14-24(32)29(25)15-23(31)26-19-8-9-21-22(13-19)34-11-10-33-21/h3-9,12-14H,10-11,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLMTVLIZAKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.